![molecular formula C20H16N6O3S B2477394 4-(2-((3-(吡啶-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰氨基)苯甲酸甲酯 CAS No. 868967-72-0](/img/structure/B2477394.png)

4-(2-((3-(吡啶-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

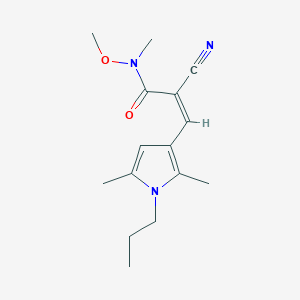

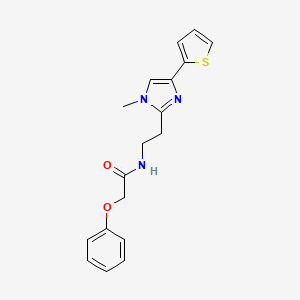

Methyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H16N6O3S and its molecular weight is 420.45. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- RORγt 逆向激动剂: 4-(2-((3-(吡啶-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰氨基)苯甲酸甲酯表现出 RORγt 逆向激动剂活性。 RORγt 是一种参与免疫调节的核受体,使该化合物与自身免疫疾病和癌症免疫治疗相关 .

- 激酶抑制剂: 它也作为 JAK1 和 JAK2 抑制剂发挥作用,这可能对治疗炎症性疾病和某些癌症很有价值 .

- 神经保护作用: 该化合物的一些衍生物已显示出潜在的神经保护作用,使其与神经系统疾病相关 .

- 4-(2-((3-(吡啶-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰氨基)苯甲酸甲酯及其相关的三唑并吡啶在材料科学中有着应用。 它们独特的结构和性质使它们成为设计功能材料的有趣选择 .

- 从烯胺腈和苯甲酰肼无催化剂、微波介导合成 1,2,4-三唑并[1,5-a]吡啶证明了其合成用途。 该方法允许进行后期官能化和放大反应 .

药物化学与药物开发

材料科学

有机合成

生物学研究

抗氧化特性

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibitc-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth .

Mode of Action

Similar compounds have been shown to bind to their target proteins (like c-met and vegfr-2) and inhibit their activity . This interaction can lead to changes in cellular signaling pathways, resulting in the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of c-met/vegfr-2 kinases can affect multiple cellular pathways, including those involved in cell proliferation, survival, and angiogenesis . The downstream effects of these changes can include reduced tumor growth and increased cell death .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied . These studies can provide insights into the bioavailability of the compound, which is crucial for its effectiveness as a drug.

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth of cells in a dose-dependent manner and induce apoptosis .

生化分析

Biochemical Properties

Methyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Cellular Effects

Similar triazole compounds have been found to exhibit cytotoxic activities against various cancer cell lines .

Molecular Mechanism

It is known that triazole compounds can interact with various biomolecules through hydrogen bonding, which could lead to changes in gene expression .

属性

IUPAC Name |

methyl 4-[[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O3S/c1-29-20(28)13-5-7-14(8-6-13)22-17(27)12-30-18-10-9-16-23-24-19(26(16)25-18)15-4-2-3-11-21-15/h2-11H,12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFJMIQPVPRDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)

![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2477319.png)

![3-Bromo-N-[cyano-(2-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2477321.png)

![N-[(4-fluorophenyl)methyl]-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2477328.png)

![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)